- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compoundsSynlett, 2009, (4), 558-561,
Cas no 931-48-6 (Ethynylcyclohexane)

Ethynylcyclohexane structure
Nombre del producto:Ethynylcyclohexane
Número CAS:931-48-6
MF:C8H12
Megavatios:108.180882453918
MDL:MFCD00001513
CID:804303
PubChem ID:70263
Ethynylcyclohexane Propiedades químicas y físicas
Nombre e identificación
-
- Ethynylcyclohexane
- Cyclohexane, ethynyl-
- Cyclohexylacetylene
- Ethynylcyclohexane (ACI)
- 1-Cyclohexylethyne
- Cyclohexylethyne
- Ethyne, cyclohexyl-
- NS00039526
- CYCLOHEXYL ACETYLENE
- Cyclohexylacetylene, 98%
- C8H12
- F16297
- EINECS 213-236-6
- 931-48-6
- DTXSID30239265
- EN300-192818
- MFCD00001513
- AKOS015888167
- ethynyl-cyclohexane
- AS-47825
- DB-004024
- Z1255457380
- CS-W022720
- Prothizinic acid; Protizinic acid
-
- MDL: MFCD00001513
- Renchi: 1S/C8H12/c1-2-8-6-4-3-5-7-8/h1,8H,3-7H2
- Clave inchi: SSDZYLQUYMOSAK-UHFFFAOYSA-N
- Sonrisas: C#CC1CCCCC1
Atributos calculados
- Calidad precisa: 108.09400
- Masa isotópica única: 108.094
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 8
- Cuenta de enlace giratorio: 0
- Complejidad: 98.5
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 0A^2
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 3.1
Propiedades experimentales
- Color / forma: Colorless Transparent Liquid
- Denso: 0.828 g/mL at 25 °C(lit.)
- Punto de ebullición: 130-132 °C(lit.)
- Punto de inflamación: Fahrenheit: 64.4 ° f < br / > Celsius: 18 ° C < br / >
- índice de refracción: n20/D 1.4540(lit.)
- Coeficiente de distribución del agua: Immiscible with water.
- PSA: 0.00000
- Logp: 2.19990
- Disolución: Not determined
Ethynylcyclohexane Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H225
- Declaración de advertencia: P210
- Número de transporte de mercancías peligrosas:UN 3295BF 3 / PGII
- Wgk Alemania:3
- Código de categoría de peligro: 11
- Instrucciones de Seguridad: 16
- Código F de la marca fuka:10
-
Señalización de mercancías peligrosas:
- Nivel de peligro:3.1
- Grupo de embalaje:II
- Condiciones de almacenamiento:Flammable area
Ethynylcyclohexane Datos Aduaneros
- Código HS:2902199090
- Datos Aduaneros:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
Ethynylcyclohexane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-10g |
Ethynylcyclohexane |
931-48-6 | 98% | 10g |
¥2040.00 | 2024-04-25 | |
TRC | E939213-500mg |
Ethynylcyclohexane |
931-48-6 | 500mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-192818-0.1g |
ethynylcyclohexane |
931-48-6 | 95% | 0.1g |
$30.0 | 2023-09-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD227495-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥900.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-100mg |
Ethynylcyclohexane |
931-48-6 | 98% | 100mg |
¥67.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1069507-5g |
Ethynylcyclohexane |
931-48-6 | 98% | 5g |
¥1080.00 | 2024-04-25 | |
Oakwood | 237953-25g |
Ethynylcyclohexane |
931-48-6 | 97% | 25g |
$480.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-250mg |
Ethynylcyclohexane |
931-48-6 | 95% | 250mg |
¥378.0 | 2024-07-18 | |
SHENG KE LU SI SHENG WU JI SHU | sc-234455-1 g |
Cyclohexylacetylene, |
931-48-6 | 1g |
¥346.00 | 2023-07-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E42270-1g |
Ethynylcyclohexane |
931-48-6 | 95% | 1g |
¥748.0 | 2023-01-18 |
Ethynylcyclohexane Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Dimethylformamide ; 18 h, -10 °C; 1 - 2 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
Referencia
- Convenient two-step conversion of acid chlorides to terminal alkynesSynlett, 1990, (4),,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Product class 8: linear alkynes: synthesis by eliminationScience of Synthesis, 2008, 43, 435-467,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- A new and practical synthesis of vinyl dichlorides via a non-Wittig-type approachTetrahedron Letters, 2000, 41(21), 4007-4009,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Referencia
- Generation of alkylidenecarbenes from 1,1-dibromoalk-1-enes by the reaction with samarium diiodide in hexamethylphosphoric triamide-benzeneJournal of the Chemical Society, 1992, (3), 219-20,
Synthetic Routes 6
Condiciones de reacción
1.1 -
1.2 Catalysts: Iodine
1.2 Catalysts: Iodine
Referencia
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 80 °C
Referencia
- Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAFTetrahedron Letters, 2008, 49(48), 6794-6796,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Hexane
1.4 Solvents: Hexane
Referencia
- A Practical Preparation of Terminal Alkynes from AldehydesJournal of Organic Chemistry, 2000, 65(6), 1889-1891,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Water , Cuprous chloride Solvents: Dimethylformamide ; 12 h, 120 °C
Referencia
- Synthesis of aromatic terminal allenes and aliphatic terminal alkynes from hydrazones using calcium carbide as an acetylene sourceOrganic Chemistry Frontiers, 2020, 7(4), 702-708,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Nitrogen
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
1.2 Reagents: Diethyl chlorophosphate
1.3 Reagents: Lithium diisopropylamide
Referencia
- Conversion of methyl ketones into terminal alkynes: (E)-buten-3-ynyl-2,6,6-trimethyl-1-cyclohexeneOrganic Syntheses, 1986, 64, 44-9,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- An Alternative Approach for the Conversion of Aldehydes to Terminal AlkynesJournal of Organic Chemistry, 1999, 64(18), 6918-6920,
Synthetic Routes 12
Condiciones de reacción
1.1 -
1.2 Reagents: Iodine
1.2 Reagents: Iodine
Referencia
- Acetylenee-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-6,
Synthetic Routes 13
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 2 h, rt
Referencia
- Direct acylation and alkynylation of hydrocarbons via synergistic decatungstate photo-HAT/nickel catalysisChemical Communications (Cambridge, 2022, 58(85), 11937-11940,
Synthetic Routes 15
Condiciones de reacción
Referencia
- Flash vacuum pyrolysis of stabilized phosphorus ylides. Part 1. Preparation of aliphatic and terminal alkynesJournal of the Chemical Society, 1994, (10), 1281-4,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; overnight, 25 °C
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
1.2 2 h
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 1.5 h, -78 °C; rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 15 min
Referencia
- The synthesis and reactions of alkynylboranes and "ate" complexes1976, , ,,
Synthetic Routes 17
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Novel method for the preparation of monosubstituted acetylenes, especially cyclopropylacetylene, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Samarium iodide (SmI2) Solvents: Benzene , Hexamethylphosphoramide
Referencia
- Reductions with samarium(II) iodideOrganic Reactions (Hoboken, 1994, 46,,
Synthetic Routes 19
Condiciones de reacción
Referencia
- Reaction of cyclohexylacetylene with lower saturated monobasic acidsZhurnal Obshchei Khimii, 1957, 27, 1185-7,
Synthetic Routes 20
Condiciones de reacción
Referencia
- Synthesis of linear alkynes by rearrangementScience of Synthesis, 2008, 43, 469-554,
Ethynylcyclohexane Raw materials
- Cyclohexanone p-Toluenesulfonylhydrazone
- Borinic acid, B-cyclohexyl-B-(1,1,2-trimethylpropyl)-, methyl ester
- Ethyl 3-cyclohexyl-3-oxo-2-(triphenyl-lambda5-phosphanylidene)propanoate
- Cyclohexane, [(1Z)-2-iodoethenyl]-
- Cyclohexane, (2,2-dibromoethenyl)-
- 1-cyclohexylethan-1-one
- Cyclohexanemethanol, α-(dichloromethyl)-, 1-(4-methylbenzenesulfonate)
- Lithium Acetylide-ethylenediamine (1:1)
- Cyclohexane, [2-[tris(1-methylethyl)silyl]ethynyl]-
- Cyclohexane, (2,2-dichloroethenyl)-
- Lithium acetylide(Li(C2H)) (9CI)
Ethynylcyclohexane Preparation Products
Ethynylcyclohexane Literatura relevante
-
1. Azine-N-oxides as effective controlling groups for Rh-catalysed intermolecular alkyne hydroacylationDaniel F. Moseley,Jagadeesh Kalepu,Michael C. Willis Chem. Sci. 2021 12 13068
-
Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948
-
Alexei V. Marchenko,Hélène Gérard,Odile Eisenstein,Kenneth G. Caulton New J. Chem. 2001 25 1244
-
Alessandra Cavarzan,Joost N. H. Reek,Francesco Trentin,Alessandro Scarso,Giorgio Strukul Catal. Sci. Technol. 2013 3 2898
-
Jean Demaison,Natalja Vogt,Rizalina Tama Saragi,Marcos Juanes,Heinz Dieter Rudolph,Alberto Lesarri Phys. Chem. Chem. Phys. 2019 21 19732
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:931-48-6)Ethynylcyclohexane

Pureza:99%
Cantidad:25g
Precio ($):441.0